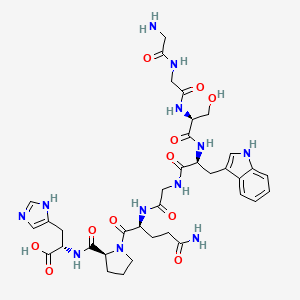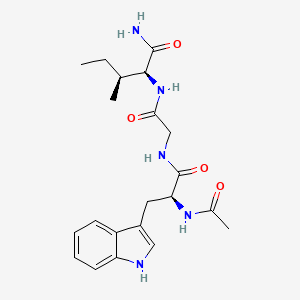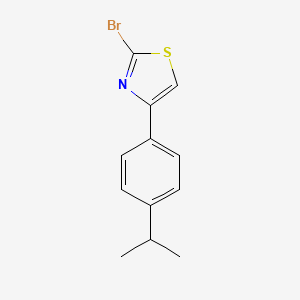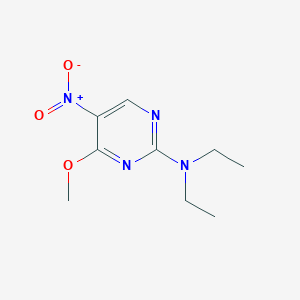
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is a complex peptide compound composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
化学反応の分析
Types of Reactions
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can produce N-formylkynurenine.
科学的研究の応用
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.
Glycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl: A shorter peptide with similar amino acid composition.
Uniqueness
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties
特性
CAS番号 |
649572-24-7 |
|---|---|
分子式 |
C36H48N12O11 |
分子量 |
824.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H48N12O11/c37-12-29(51)41-15-30(52)45-26(17-49)33(55)46-24(10-19-13-40-22-5-2-1-4-21(19)22)32(54)42-16-31(53)44-23(7-8-28(38)50)35(57)48-9-3-6-27(48)34(56)47-25(36(58)59)11-20-14-39-18-43-20/h1-2,4-5,13-14,18,23-27,40,49H,3,6-12,15-17,37H2,(H2,38,50)(H,39,43)(H,41,51)(H,42,54)(H,44,53)(H,45,52)(H,46,55)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
WYGUGMZSUOZNOA-IRGGMKSGSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)

![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)


![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
![5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene](/img/structure/B12606213.png)

![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)

